molecular formula C17H14ClN3O2S B2500364 (2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide CAS No. 931361-21-6

(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide

Cat. No.: B2500364
CAS No.: 931361-21-6
M. Wt: 359.83
InChI Key: IOVSZCMTQVMQFC-FXBPSFAMSA-N
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Description

The compound “(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide” is a pyrano-pyridine derivative characterized by a thioamide (-C(=S)-NH2) group, a 3-chlorophenylimino substituent, and a hydroxymethyl moiety. Its molecular formula is C17H15ClN4O2S, with a molecular weight of approximately 386.84 g/mol.

Properties

IUPAC Name

2-(3-chlorophenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-9-15-13(10(8-22)7-20-9)6-14(16(19)24)17(23-15)21-12-4-2-3-11(18)5-12/h2-7,22H,8H2,1H3,(H2,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVSZCMTQVMQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC(=CC=C3)Cl)C(=C2)C(=S)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a complex organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C25H22ClN3O5
  • Molecular Weight : 479.9 g/mol
  • IUPAC Name : N-(2-chlorophenyl)-2-(2,4-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide
  • InChI Key : WYSBBJAOXRNPKB-UHFFFAOYSA-N

Structural Features

The compound features a pyrano[2,3-c]pyridine core with various functional groups including hydroxymethyl and chlorophenyl moieties. These structural elements are significant in determining its biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of pyrano[2,3-c]pyridine compounds exhibit notable antimicrobial activity. A study demonstrated that similar compounds could effectively inhibit bacterial growth against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Activity

Preliminary investigations have suggested that certain analogues of this compound may possess antiviral properties. For instance, related compounds have shown efficacy against human adenoviruses (HAdV), indicating a potential for development as antiviral agents . The mechanism often involves targeting viral replication processes.

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has also been explored. Some studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This effect is often mediated by the compound's interaction with cellular enzymes or receptors that regulate cell growth and survival .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This binding can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors can alter signaling cascades.
  • DNA Interaction : Some derivatives have shown the ability to intercalate into DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of related pyrano compounds against various pathogens. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against tested bacterial strains .

Investigation into Antiviral Effects

In a study focused on antiviral properties, specific derivatives were shown to effectively inhibit HAdV replication in vitro, with IC50 values indicating strong potency compared to standard antiviral agents . The research highlighted the need for further exploration into the pharmacodynamics and pharmacokinetics of these compounds.

Cancer Cell Line Studies

Research involving cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations as low as 20 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AntimicrobialE. coli0.5 - 10 µg/mL
AntiviralHAdVIC50 < 0.27 µM
AnticancerVarious cancer cell lines20 µM

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound shares a pyrano-pyridine core with several analogs but differs in substituents and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound C17H15ClN4O2S 3-Chlorophenylimino, hydroxymethyl, carbothioamide 386.84 Thioamide, Cl, -CH2OH
(2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl analog [1] C26H24ClN3O6 4-Methoxyphenylimino, carboxamide, 5-chloro-2,4-dimethoxyphenylamide 509.94 Carboxamide, OCH3, Cl
(2Z)-N-(2-Ethylphenyl)-2-[(3-ethylphenyl)imino] analog [8] C27H27N3O3 3-Ethylphenylimino, carboxamide, 2-ethylphenylamide 441.52 Carboxamide, Ethyl groups
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl derivatives [6] C23H18Cl2N4O2 Chlorobenzylidene, hydrazinyl, chromeno-pyrimidine core 453.32 Hydrazinyl, Cl, fused rings
Key Observations:

Functional Groups: The carbothioamide group in the target compound replaces the carboxamide (-C(=O)-NH2) seen in analogs . The 3-chlorophenylimino group contrasts with 4-methoxyphenylimino () and 3-ethylphenylimino () substituents. Chlorine’s electron-withdrawing nature may influence electronic distribution and reactivity compared to methoxy or ethyl groups.

Molecular Weight and Solubility :

  • The target compound has a lower molecular weight (~386 g/mol) than analogs in (509 g/mol) and (441 g/mol), suggesting differences in solubility and bioavailability.
  • The hydroxymethyl (-CH2OH) group in the target and compound may improve aqueous solubility compared to ethyl-substituted analogs .
Table 2: Hypothetical Bioactivity Comparison
Compound Type Potential Bioactivity Supporting Evidence
Target Compound Antimicrobial, enzyme inhibition (thioamide reactivity) Inference from thioamide role
Carboxamide analogs [1,8] Anticancer, kinase inhibition (carboxamide scaffolds) Similarity to kinase inhibitors
Hydrazinyl derivatives [6] Anticancer, antimicrobial (hydrazine moiety) Chromeno-pyrimidine bioactivity
  • Thioamide vs. Carboxamide : Thioamides are less common in drugs but show promise in targeting sulfur-dependent enzymes (e.g., cysteine proteases) . Carboxamides, as in and , are prevalent in kinase inhibitors due to hydrogen-bonding with ATP-binding pockets.
  • Chlorophenyl vs. Ethyl/Methoxyphenyl : Chlorine’s electronegativity may enhance binding to hydrophobic pockets in targets like cytochrome P450 enzymes, whereas ethyl/methoxy groups could improve metabolic stability .

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